2,3-Dicarboxyaziridine
Description
Structure
3D Structure
Properties
CAS No. |
57528-68-4 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2S,3S)-aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1 |
InChI Key |
IFCCPDAHQDGHMH-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]1([C@H](N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation
Discovery and Isolation from Microbial Sources
The initial discovery and isolation of 2,3-Dicarboxyaziridine as a naturally occurring compound were reported in 1975 by a team of researchers including H. Naganawa, N. Usui, T. Takita, M. Hamada, and H. Umezawa. wiley-vch.demdpi.comnih.govbikaken.or.jp The compound was identified as a novel metabolite produced by a strain of bacteria belonging to the genus Streptomyces. nih.govscispace.commedchemexpress.commedchemexpress.com
The specific producing organism was identified as Streptomyces sp. MD398-A1. bikaken.or.jp The researchers isolated the compound from the fermentation broth of this microorganism. nih.govbikaken.or.jp The stereoisomer identified from this natural source was (2S,3S)-2,3-Dicarboxyaziridine, often referred to as S-2,3-Dicarboxyaziridine. wiley-vch.debikaken.or.jp This discovery placed this compound in a unique class of natural products containing the strained three-membered aziridine (B145994) ring. scispace.comd-nb.info
Table 1: Discovery and Source Organism
| Attribute | Details | Citations |
|---|---|---|
| Year of Discovery | 1975 | wiley-vch.demdpi.comnih.gov |
| Discovering Scientists | Naganawa, H., Usui, N., Takita, T., Hamada, M., Umezawa, H. | nih.govbikaken.or.jp |
| Source Organism | Streptomyces sp. MD398-A1 | wiley-vch.debikaken.or.jp |
| Compound Form | (2S,3S)-2,3-Dicarboxyaziridine | wiley-vch.debikaken.or.jp |
| Origin | Microbial Fermentation Broth | nih.gov |
Characterization as a Natural Metabolite
Following its isolation, (2S,3S)-2,3-Dicarboxyaziridine was characterized as a natural metabolite with distinct biochemical properties. nih.govbikaken.or.jp Its structure, featuring a dicarboxylic acid substituted aziridine ring, is a key determinant of its biological activity. scispace.com The compound is recognized for its ability to act as an enzyme inhibitor. bikaken.or.jp
Detailed biochemical studies have revealed its potent inhibitory effects on specific enzymes. It is a powerful competitive inhibitor of fumarase (fumarate hydratase, EC 4.2.1.2) from pig heart, with a reported Ki (inhibition constant) of 0.08 μM. nih.gov It is suggested that the aziridine functions as a transition state analogue, mimicking the carbanion intermediate of the normal catalytic reaction, but it does not inactivate the enzyme or act as a substrate. nih.gov The specificity of (2S,3S)-2,3-dicarboxyaziridine for class II fumarate (B1241708) hydratases provides a basis for developing specific inhibitors. biorxiv.org
Furthermore, this natural aziridine derivative has been found to inhibit the activity of aspartase from E. coli. mdpi.com Its characterization as an antibacterial agent and a dual enzyme inhibitor underscores its significance as a bioactive microbial metabolite. bikaken.or.jpmedchemexpress.com
Table 2: Biochemical Characterization of (2S,3S)-2,3-Dicarboxyaziridine
| Property | Description | Citations |
|---|---|---|
| Molecular Class | Aziridine Dicarboxylic Acid | wiley-vch.descispace.com |
| Biological Role | Enzyme Inhibitor, Antibacterial Agent | bikaken.or.jpmedchemexpress.commdpi.com |
| Target Enzyme 1 | Fumarase (from pig heart) | bikaken.or.jpnih.gov |
| Inhibition Mechanism | Potent Competitive Inhibitor (Ki = 0.08 μM) | nih.gov |
| Proposed Action | Transition State Analogue | nih.gov |
| Target Enzyme 2 | Aspartase (from E. coli) | mdpi.com |
Synthetic Methodologies for 2,3 Dicarboxyaziridine and Derivatives
Strategies for Racemic Synthesis
Michael-type Addition Reactions
The aza-Michael addition, a variant of the Michael reaction, is a powerful method for forming carbon-nitrogen bonds. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of aziridine-2,3-dicarboxylate synthesis, this can be envisioned as the addition of an amine to a dialkyl fumarate (B1241708) or maleate, followed by an intramolecular cyclization to form the aziridine (B145994) ring.
A Brønsted acid-catalyzed conjugate addition of anilines to trisubstituted heterocyclic chloroalkenes can produce an intermediate 1,2-chloroamine, which is then cyclized to the aziridine using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). st-andrews.ac.uk This two-step process, involving a Michael-type addition followed by intramolecular substitution, provides a viable, though indirect, pathway to the aziridine core. st-andrews.ac.uk While direct Michael additions leading to 2,3-dicarboxyaziridine are not extensively detailed, the principles of conjugate addition are fundamental to building the necessary acyclic precursors for subsequent cyclization.
General Approaches to Aziridine-2,3-dicarboxylates
Several general strategies exist for the racemic synthesis of the aziridine-2,3-dicarboxylate scaffold. These methods primarily involve either the cyclization of an open-chain precursor or the addition of reactive intermediates to double bonds. nih.gov
One of the most common methods is the intramolecular cyclization of haloamines . nih.govclockss.org This approach, often referred to as a Gabriel-Cromwell type cyclization, involves treating a β-amino-α-halo-succinate derivative with a base to induce ring closure via intramolecular nucleophilic substitution. nih.gov A related strategy is the Wenker synthesis, which involves the cyclization of 2-amino alcohols after converting the hydroxyl group into a good leaving group, such as a sulfate (B86663) ester. organic-chemistry.org
Another major pathway is the addition of carbenes or carbenoids to imines . For instance, the reaction of an imine derived from a glyoxylate (B1226380) ester with a diazoacetate in the presence of a Lewis acid catalyst can yield aziridine-2,3-dicarboxylates. organic-chemistry.orgnih.gov The reaction of aldimines with ethyl diazoacetate, catalyzed by bismuth triflate or montmorillonite (B579905) K-10 clay, has been shown to produce cis-aziridine carboxylates with high stereoselectivity and yield. organic-chemistry.org
The table below summarizes and compares these general synthetic approaches.
| Synthetic Approach | Key Reactants | General Mechanism | Advantages | Reference |
| Intramolecular Cyclization | β-Amino-α-halosuccinates, 2-Azido-3-hydroxysuccinates | Base-induced SN2 ring closure | Good for stereocontrol from defined precursors | nih.govclockss.org |
| Carbene Addition to Imines | Imines, Diazoacetates | [2+1] Cycloaddition | High cis-diastereoselectivity, good yields | organic-chemistry.orgnih.gov |
| Nitrene Addition to Alkenes | Dialkyl maleate/fumarate, Nitrene source (e.g., PhI=NTs) | [2+1] Cycloaddition | Direct formation of the ring from an alkene | clockss.org |
Enantioselective and Diastereoselective Synthesis
Creating stereochemically pure aziridines is crucial for their application in pharmaceuticals and as chiral synthons. This is typically achieved by using chiral starting materials or employing chiral catalysts.
Synthesis from Chiral Precursors
The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a cornerstone of asymmetric synthesis. This strategy transfers the inherent chirality of the starting material to the final product.
L(+)-Diethyl tartrate is an inexpensive and widely used chiral precursor. Its C2 symmetry and defined stereocenters make it an ideal starting point for the synthesis of chiral aziridine-2,3-dicarboxylates. The synthetic sequence transforms the two hydroxyl groups of the tartrate into the nitrogen-containing ring.
A representative synthesis involves a multi-step process. The key steps typically include:
Mesylation/Tosylation: Conversion of one or both hydroxyl groups into better leaving groups (mesylates or tosylates).
Azide (B81097) Introduction: Nucleophilic substitution of a leaving group with an azide ion (N₃⁻), which serves as a nitrogen source for the aziridine ring. This step proceeds with inversion of configuration (SN2).
Cyclization: Reduction of the azide to an amine, often using a reagent like triphenylphosphine (B44618) (PPh₃) in a Staudinger reaction, followed by intramolecular cyclization to form the aziridine ring. ru.nl
The following table outlines a typical reaction pathway from L(+)-diethyl tartrate.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Reference |
| 1 | L(+)-Diethyl Tartrate | TsCl, Pyridine | Diethyl 2,3-di-O-tosyl-L-tartrate | Activate hydroxyl groups as leaving groups | ru.nl |
| 2 | Diethyl 2,3-di-O-tosyl-L-tartrate | Sodium Azide (NaN₃) | Diethyl 2-azido-3-O-tosyl-D-tartrate | Introduce nitrogen source via SN2 reaction | ru.nl |
| 3 | Diethyl 2-azido-3-O-tosyl-D-tartrate | PPh₃, Heat | Diethyl cis-aziridine-2,3-dicarboxylate | Reductive cyclization to form the aziridine ring | ru.nl |
Anti-3-azido-2-hydroxysuccinates are advanced intermediates that are primed for aziridination. clockss.org The "anti" configuration refers to the relative stereochemistry of the azide and hydroxyl groups being on opposite faces of the molecule when drawn in a Fischer or sawhorse projection. This specific diastereomer is crucial for forming the corresponding cis- or trans-aziridine, depending on the reaction mechanism.
The cyclization is typically achieved by converting the hydroxyl group into a leaving group, followed by an intramolecular SN2 reaction by the azide group, which is simultaneously or subsequently reduced. A highly effective method for this transformation is the use of triphenylphosphine (PPh₃). The triphenylphosphine reacts with the azide in a Staudinger reaction to form an aza-ylide intermediate. This intermediate then undergoes intramolecular cyclization, displacing the leaving group (often a mesylate or tosylate) on the adjacent carbon to form the aziridine ring with inversion of stereochemistry at the carbon bearing the leaving group. ru.nl This process is known for its high stereospecificity. For example, the cyclization of dimethyl 2-azido-3-hydroxysuccinate derivatives with triphenylphosphine at elevated temperatures yields the corresponding dimethyl aziridine-2,3-dicarboxylates. ru.nl
Catalytic Asymmetric Aziridination Approaches
The development of catalytic asymmetric methods for synthesizing optically pure aziridines from achiral precursors is a significant area of research. msu.edu Catalytic asymmetric aziridination (AZ) reactions can be broadly classified into four approaches based on the method of forming the one or two new carbon-nitrogen bonds. msu.edu One prominent strategy is the enantioselective aziridination of imines, which provides an efficient pathway to chiral aziridines from readily available achiral materials. nih.gov
Various catalyst systems have been explored to achieve high enantioselectivity. For instance, catalysts derived from VAPOL and VANOL ligands in conjunction with triphenyl borate (B1201080) have proven effective in the formation of aziridines from the reaction of N-benzhydryl imines with stabilized diazo compounds like ethyl diazoacetate (EDA). msu.edu This system is particularly effective for N-benzhydryl imines derived from a wide range of aldehydes, including electron-rich, electron-poor, aromatic, and aliphatic aldehydes, consistently producing cis-3-substituted aziridine-2-carboxylates with high enantioselectivity and diastereoselectivity. msu.edu
The proposed mechanism for Lewis acid-catalyzed reactions between imines and EDA involves the coordination of the Lewis acid to the imine, which activates it for nucleophilic attack by the diazo compound. msu.edu This leads to a zwitterionic intermediate, which, after rotation and subsequent backside displacement, forms the cis-aziridine. msu.edu
Another approach involves the nucleophilic addition to 2H-azirines, where the stereochemical outcome is controlled by chiral catalysts. nih.gov For example, cinchona alkaloid sulfonamide catalysts have been used for the enantioselective reaction of 2H-azirines with thiols. nih.gov The catalyst is believed to activate the azirine through hydrogen bonding, while the quinuclidine (B89598) moiety of the catalyst activates the thiol, facilitating a coordinated nucleophilic attack. nih.gov N-heterocyclic carbenes (NHC) have also been employed as catalysts in the aza-benzoin reaction of 2H-azirines with aldehydes to construct chiral aziridines. nih.gov
Furthermore, chiral aziridine-phosphines, in the presence of a copper(I) complex, have been shown to be effective catalysts for the asymmetric Friedel–Crafts alkylation of indoles with β-nitrostyrenes, a reaction that can lead to functionalized aziridine precursors. mdpi.com
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, including derivatives of this compound. This method often relies on the enantioselective hydrolysis of esters catalyzed by enzymes, particularly lipases. nih.govmdpi.com The process typically involves the kinetic resolution of a racemic mixture, where one enantiomer is preferentially hydrolyzed by the enzyme, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. nih.gov
Lipases are frequently employed due to their versatility, robustness, and high enantioselectivity in the resolution of various substrates. rsc.org Candida antarctica lipase (B570770) B (CALB) is a notable example, widely used for the resolution of alcohols and amines. rsc.org Although its activity can be limited towards carboxylic esters with substitution near the carboxyl group, protein engineering techniques have been successfully applied to enhance its catalytic efficiency. rsc.org For instance, a semi-rational engineering approach was used to tailor CALB for the efficient resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a key intermediate for the synthesis of moxifloxacin (B1663623). rsc.org By identifying and modifying key residues in the active site, a mutant enzyme (mut-I189K) was created with a 286-fold increase in specific activity and a 193-fold increase in catalytic efficiency (kcat/Km) without compromising its enantioselectivity. rsc.org
Other lipases, such as lipoprotein lipase and those from Burkholderia cepacia and Aspergillus niger, have also been utilized effectively. mdpi.comnih.govmdpi.com Lipoprotein lipase has been used to resolve α-sulfinyl esters, providing both the unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and enantiomeric ratios. nih.gov The operational simplicity of lipase resolutions, which often allow for easy separation of the resolved ester and acid through extraction, makes them scalable and practical for larger-scale production. nih.govsemanticscholar.org
| Substrate | Enzyme | Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Candida antarctica lipase B (CALB) mutant I189K | Chiral moxifloxacin intermediate | 286-fold increase in specific activity through protein engineering. | rsc.org |
| Racemic α-Sulfinyl esters | Lipoprotein lipase | Enantiopure α-sulfinyl esters and α-sulfinyl carboxylic acids | High yields and enantiomeric ratios achieved. | nih.gov |
| Racemic 3-aryl-2-methylpropanoic acid esters | Burkholderia cepacia lipase | (S)-3-aryl-2-methylpropanoic acid and unreacted (R)-ester | Provides access to both enantiomers in a single resolution. | mdpi.com |
| Dimethyl 1-butyryloxy-1-carboxymethylphosphonates | Candida rugosa lipase | Optically active hydroxyphosphonates | Achieved >98% enantiomeric excess for the product. | mdpi.com |
Synthesis of N-Substituted 2,3-Dicarboxyaziridines
The synthesis of N-substituted 2,3-dicarboxyaziridines can be achieved through various methodologies, often starting from precursors like dibromosuccinates or bromo-olefins. One approach involves the reaction of dimethyl meso- and racemic dibromosuccinate, dimethyl bromofumarate, or dimethyl bromomaleate with an optically active amine, such as α-methylbenzylamine, to produce optically active N-substituted dimethyl aziridine-2,3-dicarboxylates. oup.com This method allows for the asymmetric synthesis of the aziridine ring system with the nitrogen substituent introduced directly during the cyclization step. oup.com
Aziridines where the ring nitrogen is activated by an electron-withdrawing group (EWG), such as a p-toluenesulfonyl (Ts) group, are common synthetic targets because the EWG facilitates subsequent nucleophilic ring-opening reactions. clockss.org These N-sulfonylated aziridine-2-carboxylates can be synthesized from 1,2-amino alcohol precursors by converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic displacement by the amide anion. clockss.org Another route involves the reaction of haloamines with a base like K₂CO₃. For example, N-Ts-3-arylaziridinecarboxylates have been synthesized in good to excellent yields by treating alkyl cinnamate-derived haloamines with K₂CO₃ in acetonitrile. clockss.org
The synthesis of orthogonally protected azalanthionines has been accomplished through the sequential ring-opening of N-protected aziridine-2-carboxylates. tudublin.ie The required N-substituted precursors, such as N-trityl, N-nosyl, and N-alloc aziridine-2-carboxylates, were prepared from serine derivatives following established literature methods. tudublin.ie
Derivatization Strategies
Synthesis of Peptidomimetic Aziridine-2,3-dicarboxylates
Aziridine-2,3-dicarboxylic acid (Azi) serves as a valuable electrophilic building block in the synthesis of peptidomimetics, particularly as inhibitors of cysteine proteases. acs.orgnih.gov Its strained three-membered ring makes it susceptible to nucleophilic attack by the active site cysteine residue of these enzymes. acs.org The synthesis of peptides incorporating this nonproteinogenic amino acid has been developed for both solution-phase and solid-phase methodologies. nih.govresearchgate.net
Several types of peptidomimetic inhibitors based on aziridine-2,3-dicarboxylate have been synthesized and evaluated:
Type I: N-acylated aziridines with the Azi unit at the C-terminus of the peptide chain. acs.org
Type II: N-unsubstituted aziridines where the Azi unit is at the N-terminus. acs.org
Type III: N-acylated bispeptidyl derivatives of Azi. acs.org
These synthetic aziridinyl peptides have demonstrated specificity as inhibitors for cysteine proteases such as papain, cathepsins B, L, and H, and calpains, without significant activity against serine, aspartate, or metalloproteases. acs.org
Research has shown that certain peptidomimetic aziridine-2,3-dicarboxylate derivatives exhibit significant antileishmanial activity by targeting the parasite's cysteine proteases, which are crucial for its life cycle. nih.govresearchgate.net For example, inhibitors such as Boc-(S)-Leu-(R)-Pro-(S,S)-Azi(OBn)₂ and Boc-(R)-Leu-(S)-Pro-(S,S)-Azi(OBn)₂ were found to reduce the growth and viability of Leishmania major and decrease the infection rate of macrophages. nih.gov The mechanism of action involves targeting the leishmanial cathepsin B-like cysteine proteinase, leading to a form of cell death in the parasite characterized by the accumulation of undigested debris in lysosome-like organelles. nih.gov
The unique electrophilic nature of the aziridine ring in these peptides also allows for site-selective conjugation with various thiol nucleophiles, providing a convergent route to complex molecules like thioglycoconjugates. nih.govillinois.edu
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
Urea and thiourea derivatives of aziridines can be synthesized through the reaction of the aziridine nitrogen with isocyanates and isothiocyanates, respectively. semanticscholar.orgnih.govnih.gov This reaction provides a straightforward method for introducing a urea or thiourea moiety onto the aziridine ring, leading to compounds with potential biological activity. nih.gov
The synthesis typically involves reacting an aziridine, which may bear substituents on the carbon atoms of the ring, with a series of isocyanates or isothiocyanates in a suitable solvent like dichloromethane. nih.gov The reactions often proceed in high yields. nih.gov For example, aziridines bearing (S)-2-methyl or (S)-2-isopropyl substituents have been reacted with various isothiocyanates to produce the corresponding thiourea derivatives. nih.gov
These derivatives have been screened for various biological activities, including antimicrobial properties. semanticscholar.orgnih.govnih.gov Several of the synthesized compounds have shown promising activity against Gram-positive and Gram-negative bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. semanticscholar.orgnih.gov The most potent compounds demonstrated better antibacterial activity against methicillin-resistant S. aureus (MRSA) than ampicillin (B1664943) and streptomycin. semanticscholar.org
| Aziridine Reactant | Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|
| (S)-2-methylaziridine | Methyl isothiocyanate | Thiourea | 95% | researchgate.net |
| (S)-2-methylaziridine | Cyclohexyl isothiocyanate | Thiourea | 96% | researchgate.net |
| (S)-2-isopropylaziridine | Methyl isothiocyanate | Thiourea | 94% | researchgate.net |
| (S)-2-isopropylaziridine | Cyclohexyl isothiocyanate | Thiourea | 98% | researchgate.net |
| 2,2-dimethylaziridine | Methyl isothiocyanate | Thiourea | 91% | researchgate.net |
| (S)-2-isopropylaziridine | Butyl isocyanate | Urea | 97% | researchgate.net |
| (S)-2-isopropylaziridine | Cyclohexyl isocyanate | Urea | 98% | researchgate.net |
Reactivity Profiles and Mechanistic Investigations
Aziridine (B145994) Ring-Opening Reactions
The significant angle strain (approximately 26-27 kcal/mol) within the aziridine ring makes it a prime substrate for ring-opening reactions, which relieve this strain. These reactions are a cornerstone of aziridine chemistry, providing pathways to a diverse array of functionalized acyclic molecules.
Nucleophilic ring-opening is the most common reaction pathway for aziridines. The reaction is greatly facilitated by the activation of the aziridine nitrogen with an electron-withdrawing group (EWG), such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group. This activation enhances the electrophilicity of the ring carbons and stabilizes the developing negative charge on the nitrogen atom during the nucleophilic attack. For derivatives of 2,3-dicarboxyaziridine, such as aziridine-2-carboxylates, the nucleophile can attack either of the two carbon atoms of the ring, leading to different regioisomeric products.
The regiochemical outcome of the nucleophilic ring-opening of aziridine-2,3-dicarboxylate derivatives is highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. The attack of a nucleophile can occur at either the C2 or C3 position, leading to β- or α-amino acid derivatives, respectively.
Generally, the reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. Studies on activated aziridine-2-carboxylates have shown that heteroatom nucleophiles typically attack the β-carbon (C3), which is the less sterically hindered position. Conversely, certain carbon nucleophiles, under specific conditions, can be directed to attack the more hindered α-carbon (C2). For instance, the reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid results in a regioselective attack at the C3 position to yield α-amino acids chemrxiv.org. However, when a more sterically hindered aziridine carboxylic acid is used, the reaction with cuprates becomes less regioselective and can favor the formation of β-amino acids chemrxiv.org.
The regioselectivity is a subject of extensive study, as controlling the site of nucleophilic attack is crucial for the targeted synthesis of specific amino acid isomers.
| Nucleophile | Position of Attack | Major Product Type | Reference |
|---|---|---|---|
| Heteroatoms (e.g., O, N, S) | C3 (β-carbon) | α-Amino Acid Derivative | clockss.org |
| Fluoride (B91410) ([¹⁸F]F⁻) | C2 (α-carbon) | α-[¹⁸F]fluoro-β-alanine (a β-Amino Acid Derivative) | |
| Higher Order Cuprates (on less hindered aziridines) | C3 (β-carbon) | α-Amino Acid Derivative | chemrxiv.org |
| Higher Order Cuprates (on more hindered aziridines) | C2 (α-carbon) | β-Amino Acid Derivative | chemrxiv.org |
| Lithium trimethylsilylacetylide | C3 (β-carbon) | α-Amino Acid Derivative | chemrxiv.org |
The reaction of activated aziridine-2-carboxylates with fluoride ions has been investigated, particularly in the context of radiochemistry for synthesizing fluorine-18 (B77423) (¹⁸F) labeled compounds. Studies have demonstrated that the ring-opening of tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) activated aziridines with [¹⁸F]fluoride can be achieved with complete regioselectivity. The fluoride ion attacks the C2 carbon, leading to the formation of α-[¹⁸F]fluoro-β-alanine after subsequent deprotection steps.
Beyond fluoride, a wide range of nucleophiles can be employed to open the aziridine ring. These include:
Azides: Sodium azide (B81097) (NaN₃) is an effective nucleophile for opening the aziridinium (B1262131) ion, leading to the synthesis of azido-amines, which are precursors to vicinal diamines acs.org.
Acetates: Nucleophiles like sodium acetate (B1210297) (NaOAc) can also be used, resulting in the formation of acetoxy-amines acs.org.
Organocuprates: As mentioned, these carbon nucleophiles react regioselectively to form new carbon-carbon bonds, yielding various non-proteinogenic amino acids chemrxiv.org.
Enolates: Dianions of carboxylic acids, acting as enolate equivalents, have been shown to react with aziridines to directly yield γ-amino acids in a single step .
The nucleophilic ring-opening of aziridine-2,3-dicarboxylates and their mono-ester derivatives is a well-established and versatile strategy for the asymmetric synthesis of both α- and β-amino acids clockss.org. The specific pathway is determined by the regioselectivity of the ring-opening reaction.
Pathway to α-Amino Acids: This pathway is achieved when the nucleophile attacks the C3 carbon (the β-carbon relative to the carboxyl group). This is the more common outcome, especially with heteroatom nucleophiles and many carbon nucleophiles like organocuprates on unhindered substrates chemrxiv.orgclockss.org. The reaction proceeds with inversion of configuration, allowing for the stereocontrolled synthesis of a variety of α-amino acid derivatives.
Pathway to β-Amino Acids: This pathway results from the nucleophilic attack at the C2 carbon (the α-carbon). This route is generally favored under conditions that direct the nucleophile to the more substituted carbon, such as in the reaction of [¹⁸F]fluoride with certain activated aziridine-2-carboxylates. Reductive ring-opening using agents like samarium diiodide can also be controlled to cleave the C2-N bond, providing a highly stereoselective route to β-amino esters . The selectivity for this pathway is highly dependent on the presence of an activating group on the aziridine nitrogen .
The reaction between polyfunctional aziridines and dicarboxylic acids can lead to the formation of cross-linked network polymers through a ring-opening addition mechanism. This process is a type of step-growth polymerization. The reaction is typically acid-catalyzed; the acidic proton from the carboxylic acid group protonates the nitrogen atom of the aziridine ring.
This protonation forms a reactive aziridinium ion, which significantly increases the electrophilicity of the ring carbons. The carboxylate anion then acts as the nucleophile, attacking one of the ring carbons and causing the ring to open. This forms an ester linkage and a secondary amine. When a tri-functional aziridine reacts with a di-functional carboxylic acid, a dense polymer network is formed nih.gov.
This polymerization method has been used to create network polymers with controllable mechanical properties. The flexibility and hydrophilicity of the resulting polymer can be tuned by changing the chain length and structure of the dicarboxylic acid used as a comonomer. For example, using longer-chain dicarboxylic acids like dodecanedioic acid results in gels with a lower Young's modulus compared to those made with shorter acids like succinic acid.
Nucleophilic Ring Opening
Transformations Involving the Carboxyl Groups
While ring-opening reactions dominate the chemistry of aziridines, the carboxyl groups of this compound are also available for chemical transformation. These reactions can proceed without affecting the integrity of the strained aziridine ring if conditions are carefully controlled.
Carbon nucleophiles, such as organolithium reagents, can react with derivatives of aziridine-2-carboxylic acid at the carbonyl carbon of the side chain rather than opening the ring. For this to occur, the carboxyl group must first be converted into a suitable derivative, such as a Weinreb amide or a tertiary amide. The reaction of these amides with one equivalent of an organolithium reagent at low temperatures (e.g., -78 °C) selectively produces 2-aziridinyl ketones. The addition of a second equivalent of the organolithium reagent can then convert the ketone into a symmetrical or unsymmetrical 2-aziridinyl carbinol. This demonstrates that the electrophilicity of the amide group can be greater than that of the aziridine ring carbons under specific conditions, allowing for selective side-chain modification. This provides a synthetic route to important building blocks like aziridinyl ketones and alcohols while preserving the reactive three-membered ring for subsequent transformations.
Rearrangement and Ring Expansion Reactions
The strained three-membered ring of this compound derivatives is central to their reactivity, particularly in rearrangement and ring-expansion reactions. These transformations leverage the inherent ring strain to generate reactive intermediates or more stable cyclic systems.
Aziridines substituted with electron-withdrawing groups, such as the esters of this compound, can undergo a reversible electrocyclic ring-opening to form azomethine ylides. This reaction can be initiated either thermally or photochemically, cleaving the carbon-carbon bond of the aziridine ring. The process is a classic example of a conrotatory opening for thermal reactions and a disrotatory opening for photochemical reactions, as predicted by the Woodward-Hoffmann rules.
The generated azomethine ylide is a versatile 1,3-dipole. This intermediate is not typically isolated but is trapped in situ through [3+2] cycloaddition reactions with various dipolarophiles. This strategy provides a powerful method for the stereospecific synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and oxazolidines.
Pioneering work in this area demonstrated that heating a trans-2,3-dimethoxycarbonyl-1-arylaziridine in the presence of benzaldehyde (B42025) resulted in the formation of the corresponding oxazolidine (B1195125) in high yield mdpi.com. This occurs via the thermally generated azomethine ylide, which is then trapped by the aldehyde. More recent developments have utilized visible-light photocatalysis to generate azomethine ylides from aziridines under mild conditions, further expanding the synthetic utility of this transformation nih.gov. The covalent functionalization of carbon nanohorns has also been achieved using azomethine ylides generated from the thermal ring opening of aziridines bearing electron-withdrawing substituents researchgate.netrsc.org.
| Aziridine Precursor | Reaction Condition | Dipolarophile | Product Type | Reference |
|---|---|---|---|---|
| trans-2,3-Dimethoxycarbonyl-1-arylaziridine | Thermal (Heating) | Benzaldehyde | Oxazolidine | mdpi.com |
| N-Aryl-2,3-diester aziridines | Visible Light / Photocatalyst | Olefins / Alkynes | Pyrrolidines / Dihydropyrroles | nih.gov |
| Substituted 2,3-Diphenylaziridines | Photochemical (Laser Flash Photolysis) | Dimethyl Acetylenedicarboxylate | Pyrrolidine derivative | nih.gov |
The direct rearrangement of a saturated this compound into a 2H-azirine derivative is not a commonly reported transformation. Instead, 2H-azirines bearing two carboxylate groups at the 2-position are typically synthesized from other heterocyclic precursors through rearrangement reactions.
The most prominent method for synthesizing 3-aryl-2H-azirine-2,2-dicarboxylic acids and their derivatives involves the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides nih.gov. This reaction proceeds through the formation of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are highly reactive and can be readily converted into the corresponding diacids, diesters, or diamides by reacting with nucleophiles like water, alcohols, or amines nih.gov. While this is a powerful method for accessing these azirine structures, it does not originate from an aziridine.
Another related approach involves the synthesis of 2H-azirine-3-carboxylates through the dehydrochlorination of chiral 2-chloroaziridine-2-carboxylates, establishing an asymmetric route to these strained heterocycles nih.gov. This method highlights that elimination from a functionalized aziridine, rather than rearrangement of the core dicarboxyaziridine ring, is a more established pathway to azirine carboxylates.
| Starting Material | Key Reagents/Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | FeCl₂, then H₂O/Alcohols/Amines | 3-Aryl-2H-azirine-2,2-dicarboxylic acid/ester/amide | Isomerization/Nucleophilic Acyl Substitution | nih.gov |
| Methyl 2-chloroaziridine-2-carboxylates | Base (e.g., DBU) | Methyl 2H-azirine-3-carboxylates | Dehydrochlorination (Elimination) | nih.gov |
Reactions Involving the Aziridine Nitrogen Atom
The nitrogen atom in the this compound ring retains a lone pair of electrons, allowing it to function as a nucleophile or a site for substitution. N-functionalization is a key strategy for modulating the compound's properties and incorporating it into larger molecular frameworks. Common reactions include N-acylation and N-sulfonylation.
These reactions are particularly important in medicinal chemistry. For instance, aziridine-2,3-dicarboxylate derivatives have been utilized as core scaffolds in the design of peptidomimetic cysteine protease inhibitors nih.gov. In these applications, the aziridine nitrogen is acylated by an amino acid or a peptide fragment, forming an amide bond. This incorporates the reactive aziridine warhead into a peptide-like structure, which can then target the active site of an enzyme. Examples include inhibitors where the N-terminus of the aziridine-2,3-dicarboxylate is coupled to proline and leucine (B10760876) residues, demonstrating the viability of the aziridine nitrogen in standard peptide coupling reactions nih.gov.
Similarly, N-sulfonylation is readily achieved. Aromatic sulfonamides of aziridine-2-carboxylic acid esters and amides have been synthesized by reacting the parent aziridine with an aromatic sulfonyl chloride in the presence of a base such as potassium carbonate tandfonline.com. This reaction attaches a sulfonyl group to the nitrogen, significantly altering the electronic properties of the aziridine ring.
| Reaction Type | Aziridine Substrate | Reagent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| N-Acylation | (S,S)-Aziridine-2,3-dicarboxylate dibenzyl ester | Boc-L-Leucine-L-Proline | Peptide coupling | N-Acylated peptidomimetic | nih.gov |
| N-Sulfonylation | Aziridine-2-carboxylic acid ester/amide | Aromatic sulfonyl chloride | K₂CO₃, CHCl₃/H₂O | N-Sulfonylated aziridine | tandfonline.com |
Stereochemical Aspects and Control
Diastereomeric and Enantiomeric Forms
2,3-Dicarboxyaziridine can exist as both diastereomers and enantiomers due to its two chiral centers. The relative orientation of the two carboxyl groups determines the diastereomeric form, which can be either cis or trans. In the cis isomer, the carboxyl groups are on the same side of the aziridine (B145994) ring, while in the trans isomer, they are on opposite sides.
Each of these diastereomers can also exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. Therefore, four possible stereoisomers of this compound exist:
(2R,3S)-2,3-dicarboxyaziridine (meso-cis)
(2S,3R)-2,3-dicarboxyaziridine (meso-cis)
(2R,3R)-2,3-dicarboxyaziridine (trans)
(2S,3S)-2,3-dicarboxyaziridine (trans)
The cis form possesses a plane of symmetry and is therefore a meso compound, meaning it is achiral and does not have a non-superimposable mirror image. The trans diastereomer, however, is chiral and exists as a pair of enantiomers, (2R,3R) and (2S,3S).
| Stereoisomer | Configuration | Chirality |
|---|---|---|
| cis-2,3-Dicarboxyaziridine | (2R,3S) or (2S,3R) | Meso (achiral) |
| trans-2,3-Dicarboxyaziridine | (2R,3R) | Chiral |
| trans-2,3-Dicarboxyaziridine | (2S,3S) | Chiral |
Stereochemical Control in Synthetic Routes
The synthesis of a specific stereoisomer of this compound requires careful control over the reaction conditions and the choice of starting materials and reagents. The natural production of S-2,3-dicarboxyaziridine by Streptomyces indicates that enzymatic processes can achieve perfect stereochemical control. nih.govresearchgate.net
In chemical synthesis, achieving stereocontrol can be approached in several ways:
Stereospecific reactions: Starting with a stereochemically defined precursor can lead to a product with a predictable stereochemistry. For example, the aziridination of a cis or trans alkene can lead to the corresponding cis or trans aziridine.
Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of the reaction, after which the auxiliary can be removed.
Chiral catalysts: The use of a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
While specific synthetic routes for all stereoisomers of this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis are applicable. The successful isolation of a single stereoisomer from a natural source underscores the feasibility of obtaining enantiomerically pure forms of this compound.
Stereochemical Outcomes of Ring-Opening Reactions
The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions by nucleophiles. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which is in turn influenced by the nature of the aziridine substituents and the nucleophile.
For activated aziridines, such as N-acyl or N-sulfonyl derivatives, the ring-opening typically proceeds through an SN2 mechanism . nih.govbioorg.org This mechanism involves a backside attack by the nucleophile on one of the ring carbons, leading to an inversion of configuration at that stereocenter.
In the case of this compound, a nucleophilic attack at either C2 or C3 would be expected to proceed with inversion of stereochemistry at the point of attack. For instance, if a nucleophile attacks the C2 carbon of (2R,3R)-2,3-dicarboxyaziridine, the resulting product would have an (S) configuration at the C2 position. The regioselectivity of the attack (i.e., whether the nucleophile attacks C2 or C3) would be influenced by electronic and steric factors of the substituents and the attacking nucleophile. nih.govfrontiersin.org
The table below illustrates the expected stereochemical outcome for an SN2 ring-opening reaction at the C2 position of a trans-2,3-dicarboxyaziridine.
| Starting Aziridine Stereoisomer (at C2) | Reaction Mechanism | Resulting Stereochemistry (at C2) |
|---|---|---|
| R | SN2 | S (Inversion) |
| S | SN2 | R (Inversion) |
This predictable stereochemical outcome is a valuable feature in synthetic chemistry, as it allows for the synthesis of complex molecules with defined stereochemistry from chiral aziridine precursors.
Applications in Advanced Organic Synthesis
As Chiral Building Blocks for Complex Nitrogen-Containing Molecules
The defined stereochemistry of chiral aziridine-2,3-dicarboxylates makes them exceptional building blocks for the asymmetric synthesis of complex molecules containing nitrogen. rsc.org Their utility stems from the ability to undergo highly regio- and stereoselective ring-opening reactions, which transfers the chirality of the aziridine (B145994) to the resulting product. frontiersin.org This transformation is foundational for constructing larger, more complex nitrogen-containing heterocycles. nih.gov
The high ring strain energy of aziridines promotes reactions with a wide array of nucleophiles, effectively cleaving the ring to generate functionalized organic compounds that are otherwise difficult to access. nih.gov For instance, chiral aziridine-2-carboxylates have been utilized as precursors in the synthesis of piperidine (B6355638) alkaloids. In a key step, the aziridine ring is opened regioselectively, allowing for subsequent cyclization to form the six-membered piperidine ring, as demonstrated in the synthesis of the natural product Monomorine. frontiersin.org
Furthermore, derivatives such as 2-substituted 2H-azirine-3-carboxylates, which can be synthesized in enantiopure form, act as effective aza-dienophiles in Diels-Alder reactions. This cycloaddition process allows for the construction of complex bicyclic and tricyclic aziridine structures, showcasing the role of the aziridine framework in building stereochemically rich and complex molecular scaffolds. nih.gov
Precursors to Functionalized Alpha- and Beta-Amino Acids
Aziridine-2,3-dicarboxylates are highly versatile precursors for the synthesis of non-natural α- and β-amino acids, which are crucial components in pharmaceutical research and peptidomimetics. mdpi.com The regioselectivity of the nucleophilic ring-opening reaction can be precisely controlled to yield either amino acid type. This control is typically dependent on the nature of the attacking nucleophile and the specific substitution on the aziridine ring. mdpi.comrsc.org
Generally, nucleophilic attack at the C-3 position of an aziridine-2-carboxylate (B8329488) leads to the formation of an α-amino acid derivative. mdpi.com This pathway has been effectively demonstrated through the reaction of (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates, which regioselectively yields a variety of homochiral α-amino acids. rsc.org
Conversely, to obtain β-amino acids, the nucleophilic attack must be directed to the C-2 position. This can be achieved through several strategies:
Reductive Ring Opening : The use of reagents like samarium diiodide can promote the reductive opening of 3-substituted aziridine-2-carboxylates. This method favors C–N bond cleavage, leading to the formation of β-amino esters in high yields. acs.org
Substrate Control : Modifying the aziridine substrate, for example by using aziridine-γ-lactones, can reverse the typical regioselectivity. In these systems, "soft" nucleophiles (e.g., organocuprates, thiols) preferentially attack the C-2 position to provide precursors to substituted β-amino acids. In contrast, "hard" nucleophiles (e.g., organolithium reagents) attack the C-3 position, yielding α-amino acid precursors. mdpi.com
Steric Hindrance : In some cases, increasing steric hindrance on the aziridine ring can favor the formation of β-amino acids even with nucleophiles that would typically yield α-amino acids. rsc.org
The table below summarizes the conditions influencing the regioselective synthesis of α- and β-amino acids from aziridine carboxylate derivatives.
| Target Product | Position of Nucleophilic Attack | Required Precursor | Reagent/Nucleophile Type | Research Finding |
| α-Amino Acid | C-3 | Aziridine-2-carboxylate | "Hard" Nucleophiles (e.g., Organolithiums) | Hard nucleophiles react exclusively at the C-3 position of aziridine-γ-lactones. mdpi.com |
| α-Amino Acid | C-3 | N-Tosylaziridine-2-carboxylate | Higher-Order Cuprates | Good yields of homochiral α-amino acids were obtained via regioselective reaction. rsc.org |
| β-Amino Acid | C-2 | Aziridine-2-carboxylate | Samarium Diiodide (SmI₂) | Reductive ring opening proceeds via C-N bond cleavage to give high yields of β-amino esters. acs.org |
| β-Amino Acid | C-2 | Aziridine-γ-lactone | "Soft" Nucleophiles (e.g., Thiolates, Cuprates) | Soft nucleophiles react regiospecifically at C-2 to provide optically pure β-amino acid precursors. mdpi.com |
Role in the Synthesis of Heterocyclic Compounds
The reactivity of the aziridine ring makes it an excellent starting point for ring-transformation reactions, leading to the synthesis of a diverse range of larger heterocyclic compounds. nih.gov These transformations often proceed with high stereoselectivity, making aziridine-2,3-dicarboxylates valuable synthons in heterocyclic chemistry.
One prominent application is in [3+2] cycloaddition reactions. N-tosylaziridine 2,2-dicarboxylates, for instance, can react with aldehydes in the presence of a Lewis acid catalyst to form cis-2,5-disubstituted oxazolidines. A similar reaction with imines yields trans-2,5-disubstituted imidazolidines. These reactions involve the cleavage of the C-C bond of the aziridine ring followed by a diastereoselective cycloaddition. researchgate.net
Furthermore, aziridine-2-carboxylates serve as key intermediates for synthesizing substituted pyrrolidines and piperidines. frontiersin.org The synthetic strategy involves a regioselective ring-opening of the aziridine, followed by an intramolecular cyclization of the resulting intermediate to form the new five- or six-membered ring. The specific outcome (pyrrolidine vs. piperidine) is controlled by the nature of the substituents on the aziridine. frontiersin.orgnih.gov
The use of 2H-azirine-3-carboxylates as dienophiles in aza Diels-Alder reactions provides a pathway to more complex fused heterocyclic systems. These reactions create bicyclic and tricyclic aziridines, demonstrating the utility of the strained ring in constructing architecturally complex heterocyclic frameworks. nih.gov
Contributions to Natural Product Synthesis
The compound (S)-2,3-dicarboxyaziridine, also known as DCAZ, is itself a natural product. It was first isolated from a strain of Streptomyces discovered in Nara City, Japan. researchgate.net Beyond its existence in nature, the aziridine-dicarboxylate scaffold is a valuable building block for the total synthesis of other natural products and biologically active molecules.
The utility of these chiral synthons is highlighted in the synthesis of specific natural products:
Monomorine : This piperidine alkaloid, a trail pheromone of the Pharaoh ant, was synthesized using a (2R)-aziridine-2-carboxylate as a key starting material. The synthesis relied on a regioselective aziridine ring-opening reaction to construct the piperidine core. frontiersin.org
(3S,4S)-dihydroxy-L-glutamic acid (DHGA) : The synthesis of this non-proteinogenic amino acid was achieved starting from an appropriate aziridine-γ-lactone. The methodology demonstrated the controlled, stereospecific opening of the aziridine ring to install the required functionality. mdpi.com
These examples underscore the power of using the inherent chirality and reactivity of 2,3-dicarboxyaziridine derivatives to achieve concise and stereocontrolled syntheses of complex natural targets.
Applications in Peptidomimetic Chemistry
Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor selectivity. The unique structural features of this compound have made it a valuable scaffold in this field.
Derivatives of aziridine-2,3-dicarboxylate have been identified as potent, irreversible inhibitors of cysteine proteases. rsc.org These enzymes are crucial in the life cycle of various parasites, including those responsible for tropical diseases. The aziridine ring acts as an electrophilic "warhead" that can covalently modify a critical cysteine residue in the enzyme's active site, leading to irreversible inhibition.
Furthermore, the ability to synthesize β-amino acids from aziridine-2,3-dicarboxylate precursors is highly relevant to peptidomimetic chemistry. mdpi.comacs.org The incorporation of β-amino acids into peptide sequences can induce specific secondary structures (e.g., helices, turns) and significantly increases resistance to enzymatic degradation compared to natural peptides composed exclusively of α-amino acids. illinois.edu This enhanced stability is a critical attribute for the development of peptide-based therapeutic agents.
Biochemical and Enzymatic Interaction Studies
Enzyme Inhibition Studies
The unique structural features of 2,3-dicarboxyaziridine have prompted investigations into its interactions with various enzymes. These studies have revealed it to be a potent inhibitor of several key enzymes, providing valuable insights into their catalytic mechanisms and active site architecture.
Inhibition of Fumarate (B1241708) Hydratase (Fumarase)
S-2,3-Dicarboxyaziridine has been identified as a powerful inhibitor of fumarate hydratase (also known as fumarase), an essential enzyme in the citric acid cycle that catalyzes the reversible hydration of fumarate to L-malate.
Studies on fumarase isolated from pig heart have demonstrated that S-2,3-dicarboxyaziridine acts as a potent competitive inhibitor. nih.govresearchgate.net This classification indicates that the inhibitor molecule directly competes with the substrate, fumarate, for binding to the enzyme's active site. The potency of this inhibition is highlighted by a very low inhibition constant (Kᵢ).
| Enzyme Source | Inhibitor | Inhibition Type | Kᵢ Value |
| Pig Heart Fumarase | S-2,3-Dicarboxyaziridine | Competitive | 0.08 µM nih.govresearchgate.net |
This Kᵢ value signifies a high affinity of the inhibitor for the enzyme, making it a significantly more effective binder to the active site than the natural substrate. It has been observed that the inhibitor itself does not undergo any discernible enzymatic conversion, nor does it cause irreversible inactivation of the enzyme. nih.govresearchgate.net
The potent competitive inhibition exerted by S-2,3-dicarboxyaziridine is believed to stem from its function as a transition state analogue. nih.govresearchgate.net In the normal enzymatic reaction, fumarase facilitates the addition of a hydroxyl group to fumarate, proceeding through a transient carbanion intermediate. The stereochemistry and electronic configuration of S-2,3-dicarboxyaziridine are thought to closely mimic this high-energy carbanion transition state. By binding tightly to the active site, the aziridine (B145994) derivative effectively sequesters the enzyme, preventing it from binding to its natural substrate and thus inhibiting catalysis.
The crystal structure of fumarase has revealed the presence of two distinct dicarboxylic acid binding sites, designated as the A-site and the B-site. nih.gov Through mutagenesis studies, the A-site has been conclusively identified as the active site. This site is a deep cavity formed by residues from three of the four enzyme subunits. nih.govpnas.org While the precise interactions of this compound within this active site have not been fully elucidated, its nature as a competitive inhibitor strongly suggests that it binds directly within the A-site, interacting with the same residues that are responsible for binding fumarate and L-malate. The B-site, located approximately 12 Å from the active site, is considered an allosteric site and is not believed to be the primary binding location for this competitive inhibitor. pnas.org
Inhibition of Aspartase
S-2,3-Dicarboxyaziridine has also been shown to inhibit aspartate ammonia-lyase, commonly known as aspartase. This enzyme catalyzes the reversible deamination of L-aspartic acid to fumarate and ammonia. Research on aspartase from Escherichia coli has established that S-2,3-dicarboxyaziridine is a competitive inhibitor of this enzyme as well. nih.gov
| Enzyme Source | Inhibitor | Inhibition Type | Kᵢ Value |
| Escherichia coli Aspartase | S-2,3-Dicarboxyaziridine | Competitive | 55 µM nih.gov |
The inhibition constant for aspartase is significantly higher than that for fumarase, indicating a lower binding affinity. Nevertheless, this Kᵢ value is still less than one-tenth of the Michaelis constant (Kₘ) for the substrate, L-aspartate, signifying effective inhibition. nih.gov The fact that both fumarase and aspartase, which catalyze reactions involving fumarate, are competitively inhibited by S-2,3-dicarboxyaziridine suggests shared features in their reaction mechanisms and active site recognition of dicarboxylic acids. nih.gov
Inhibition of Cysteine Proteases
Derivatives of this compound have been developed and studied as inhibitors of cysteine proteases, a class of enzymes crucial for the survival and virulence of various pathogenic protozoa.
These peptidomimetic inhibitors are designed with a trans-configured aziridine-2,3-dicarboxylate core, which acts as an electrophilic "warhead." This core irreversibly alkylates the active-site cysteine residue of the target protease. nih.gov The specificity of these inhibitors is conferred by attached peptide or peptidomimetic sequences that interact with the substrate-binding pockets of the enzyme.
This class of inhibitors has shown significant activity against cysteine proteases from parasites such as Trypanosoma brucei and Leishmania species. dndi.orgnih.govnih.govresearchgate.net For instance, several aziridine-2,3-dicarboxylate-based compounds inhibit rhodesain, the major cysteine protease of T. b. rhodesiense, with Kᵢ values in the low micromolar range. dndi.orgnih.gov
| Target Enzyme | Inhibitor Type | Inhibition Constants |
| Rhodesain (T. b. rhodesiense) | Aziridinyl tripeptides | Kᵢ values in the low micromolar range dndi.org |
| Leishmanial Cysteine Proteases | Aziridine-2,3-dicarboxylates | Mid-micromolar impairment of promastigote growth nih.gov |
Specifically, certain dibenzyl aziridine-2,3-dicarboxylates have demonstrated trypanocidal activity. dndi.org Furthermore, specific aziridine-2,3-dicarboxylates have been shown to impair the growth of Leishmania promastigotes and reduce the infection rate in macrophages, indicating their potential as lead compounds for the development of new antiparasitic agents. nih.govresearchgate.netnih.gov The selective inhibition of parasite cysteine proteases over host enzymes is a key goal in the development of these compounds. nih.gov
Selective Inhibition Profiles against Cathepsin L-like Enzymes (e.g., Rhodesain, Falcipains)
Derivatives of this compound have been identified as potent inhibitors of cysteine proteases. nih.gov Specifically, peptidic compounds incorporating the aziridine-2,3-dicarboxylic acid (Azi) moiety have demonstrated significant and selective inhibitory activity against cathepsin L-like enzymes. nih.gov These enzymes are crucial for the survival and pathogenesis of various parasites.
Research has shown that diethyl and dibenzyl ester derivatives of an inhibitor featuring the electrophilic aziridine-2,3-dicarboxylic acid core are active against both human cathepsin L and the Plasmodium falciparum cysteine protease, falcipain-2. nih.gov The falcipains, including falcipain-2 and falcipain-3, are essential hemoglobinases for the malaria parasite, making them key therapeutic targets. nih.govnih.gov Similarly, rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis, is another important target for inhibitors based on this scaffold. researcher.life
The inhibitory potency of these compounds is influenced by the peptide sequence attached to the aziridine ring, which interacts with the enzyme's binding sites (subsites). For instance, N-acylated aziridines with the Azi unit at the C-terminus (type I) are generally weaker inhibitors compared to those with an N-unsubstituted aziridine at the N-terminus (type II) or N-acylated bispeptidyl derivatives (type III). nih.gov One notable exception, BOC-Leu-Gly-(S, S+R,R)-Azi-(OEt)2, proved to be a highly selective and potent inhibitor of cathepsin L. nih.gov The stereochemistry and the presence of a free carboxylic acid on the aziridine ring are also critical factors determining the selectivity and potency of inhibition across different cysteine proteases. nih.gov
Table 1: Inhibition Profile of this compound Derivatives against Cathepsin L-like Enzymes
| Compound Type | Target Enzyme(s) | Activity Level | Reference |
|---|---|---|---|
| Diethyl/Dibenzyl Ester Derivatives | Cathepsin L, Falcipain-2 | Active | nih.gov |
| Type II Inhibitors (N-unsubstituted Azi) | Cysteine Proteases | Potent | nih.gov |
| BOC-Leu-Gly-(S, S+R,R)-Azi-(OEt)2 | Cathepsin L | Highly Potent & Selective | nih.gov |
Mechanistic Insights into Covalent Inhibition via Alkylation of Active Site Cysteine Residues
The inhibitory action of this compound-based compounds against cysteine proteases is achieved through a mechanism of covalent inhibition. researchgate.net The core of this mechanism lies in the electrophilic nature of the strained aziridine ring. nih.govresearchgate.net
Compounds containing aziridine rings are recognized as powerful alkylating agents. researchgate.net In the context of cysteine protease inhibition, the aziridine ring acts as a "warhead." It targets the nucleophilic thiol group of the cysteine residue (specifically Cys25 in papain-like proteases) located within the enzyme's active site. researchgate.net The interaction results in the opening of the aziridine ring and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. researchgate.netmdpi.com This alkylation of the active site cysteine effectively inactivates the enzyme, preventing it from performing its catalytic function. researchgate.netmdpi.com The peptide portion of the inhibitor serves to guide and position the aziridine warhead correctly within the active site for the alkylation reaction to occur. researchgate.net
In Vitro Antiparasitic Activity Studies (focus on molecular targets/mechanisms)
The demonstrated ability of this compound derivatives to inhibit essential parasite enzymes translates directly into antiparasitic activity. Studies focusing on Plasmodium falciparum, the parasite responsible for malaria, have provided significant insights.
A synthesized cysteine protease inhibitor that combines the aziridine-2,3-dicarboxylic acid electrophile with a biotin (B1667282) tag for tracking showed potent antiplasmodial activity. nih.gov While both diethyl and dibenzyl ester versions of the inhibitor were active against the isolated falcipain-2 enzyme, only the dibenzyl ester derivative demonstrated strong activity against live parasites in culture. nih.gov Treatment of infected red blood cells with this compound led to significant morphological changes in the parasite, suggesting that the degradation of host cell hemoglobin was severely impaired. This ultimately resulted in the growth arrest and death of the parasites. nih.gov
Using the biotin tag for affinity capture, researchers identified the specific molecular targets of the inhibitor within the parasite. Mass spectrometry analysis confirmed that the compound covalently binds to the cysteine proteases falcipain-2 and falcipain-3, validating them as key targets for its antiparasitic action. nih.gov This demonstrates that the compound is cell-permeable, able to access intracellular compartments of the parasite, and effectively inhibit its target enzymes in a live-cell environment. nih.gov
In Vitro Antimicrobial Activity Studies (focus on molecular targets/mechanisms)
Beyond its antiparasitic effects, this compound has also been shown to possess antimicrobial properties. A metabolite isolated from a Streptomyces strain, identified as S-2,3-dicarboxyaziridine, exhibited antibacterial activity against Aeromonas salmonicida. researchgate.net
Investigations into the molecular mechanism of this activity have pointed to the inhibition of a key metabolic enzyme. S-2,3-dicarboxyaziridine was found to be a potent competitive inhibitor of fumarase (fumarate hydratase), an essential enzyme in the citric acid cycle. researchgate.netnih.gov The compound showed a strong affinity for fumarase from pig heart, with an inhibition constant (Ki) of 0.08 µM. nih.gov The mechanism of inhibition is believed to involve the aziridine compound acting as a transition-state analogue, mimicking the carbanionic intermediate of the normal enzymatic reaction. nih.gov By inhibiting fumarase, the compound can disrupt cellular respiration and energy production, leading to an antimicrobial effect. Studies with isolated rat liver mitochondria showed that the aziridine could inhibit fumarate-supported respiration only in ruptured mitochondria, indicating that it may have difficulty crossing the intact mitochondrial membrane in that specific model. researchgate.netnih.gov
Table 2: Summary of In Vitro Biological Activities and Molecular Targets
| Activity Type | Organism/System | Molecular Target(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | Falcipain-2, Falcipain-3 | Covalent alkylation of active site cysteine; Inhibition of hemoglobin degradation | nih.gov |
Structural Elucidation and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the configuration and conformational preferences of 2,3-dicarboxyaziridine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations help in establishing the stereochemistry.
In the ¹H NMR spectrum of aziridine (B145994) derivatives, the protons on the three-membered ring typically appear as a set of coupled multiplets. For derivatives of aziridine-2-carboxylic acid, characteristic proton resonances for the aziridine ring system are observed. For instance, the proton at the C2 position (2-H) and the protons at the C3 position (3-H) often show distinct chemical shifts and coupling constants that are indicative of their relative stereochemistry (cis or trans) tandfonline.com. The coupling constants between the vicinal protons on the aziridine ring (³JHH) are particularly informative; typically, the coupling constant for trans-protons is smaller than for cis-protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid or ester groups in this compound derivatives are highly deshielded and resonate in the range of 160-180 ppm libretexts.org. The carbons of the aziridine ring itself also have characteristic chemical shifts. The stereospecificity of a reaction producing an aziridine can be confirmed by the absence of signals corresponding to the other diastereomer in the ¹³C NMR spectrum nih.gov.
Conformational analysis can be further supported by two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Aziridine-2-Carboxylic Acid Derivatives Note: This data is for related aziridine-2-carboxylic acid derivatives and serves to illustrate the expected chemical shift ranges.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aziridine CH | 2.35 - 2.81 | 30 - 40 |
| Aziridine CH₂ | 2.35 - 2.95 | 30 - 40 |
| Ester OCH₃ | ~3.7 | ~52 |
| Ester C=O | - | 170 - 173 |
Data compiled from studies on various aziridine-2-carboxylic acid derivatives tandfonline.comsemanticscholar.org.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns to confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula.
In electrospray ionization (ESI) mass spectrometry, this compound would typically be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or as a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ in positive ion mode. For dicarboxylic acids, tandem mass spectrometry (MS/MS) of the deprotonated molecule often leads to characteristic fragmentation pathways, including the loss of water (H₂O) and carbon dioxide (CO₂) nih.gov.
The fragmentation of the aziridine ring itself can also provide valuable structural information. Cleavage of the bonds within the strained three-membered ring can lead to specific fragment ions. For carboxylic acid derivatives, a common fragmentation is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) to form a stable acylium ion (R-CO⁺) libretexts.org. The study of fragmentation patterns of related dicarboxylic acids, such as those in the Krebs cycle, has shown that decarboxylation is a primary fragmentation pathway nih.gov.
Table 2: Expected Key Ions in the Mass Spectrum of Diethyl 2,3-Aziridinedicarboxylate Note: This is a hypothetical fragmentation pattern based on general principles of mass spectrometry for dicarboxylic acid esters and aziridines.
| Ion | m/z (calculated for C₈H₁₃NO₄) | Description |
| [M+H]⁺ | 188.0866 | Protonated molecular ion |
| [M-OC₂H₅]⁺ | 142.0655 | Loss of an ethoxy group |
| [M-COOC₂H₅]⁺ | 114.0550 | Loss of an ethoxycarbonyl group |
| [Acylium Ion]⁺ | 70.0400 | Fragment from cleavage of the aziridine ring |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereogenic centers nih.goved.ac.uk. For a chiral molecule like this compound, obtaining a single crystal of good quality of one of its enantiomers or a diastereomeric derivative allows for its unambiguous structural elucidation.
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, from which the precise bond lengths, bond angles, and torsional angles can be determined.
To establish the absolute configuration, the phenomenon of anomalous dispersion is utilized ed.ac.uk. When the sample contains atoms that exhibit significant anomalous scattering with the X-ray wavelength used (often heavier atoms, but possible with lighter atoms like oxygen with modern techniques), the intensities of Friedel pairs of reflections (hkl and -h-k-l) will be different. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry scispace.com. The absolute configurations of various chiral aziridine derivatives have been successfully determined using this method nih.govresearchgate.net.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound Note: This is an example of the type of data obtained from an X-ray crystallographic study.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| Z | 4 |
| R-factor | < 0.05 |
| Flack parameter | ~0.0 |
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of the stereoisomers of this compound and for the assessment of its enantiomeric and diastereomeric purity.
For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved in two main ways: the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or the direct method, which uses a chiral stationary phase (CSP) nih.govchiralpedia.com. Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, which can provide the necessary stereoselective interactions for separation chromatographyonline.com. For acidic compounds like this compound, anion-exchange type CSPs can be particularly effective chiraltech.com.
The separation of diastereomers (e.g., cis- and trans-isomers) can often be accomplished on a standard achiral stationary phase, such as silica (B1680970) gel or a C18 reversed-phase column, as diastereomers have different physical properties. The purity of the separated isomers can be determined by calculating the peak areas in the chromatogram.
The choice of mobile phase is critical for achieving good separation. In normal-phase chromatography, mixtures of nonpolar solvents like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol (B130326) are common. In reversed-phase chromatography, polar mobile phases, typically mixtures of water or buffer with methanol (B129727) or acetonitrile, are used nih.gov.
Table 4: Illustrative HPLC Conditions for Chiral Separation of a Carboxylic Acid Note: These are general conditions and would need to be optimized for this compound.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.govrsc.org These methods can estimate chemical reaction pathways, including the energies of transition states and associated equilibria. rsc.org For 2,3-dicarboxyaziridine, such calculations are particularly valuable for understanding the reactivity of its strained three-membered ring.
Density Functional Theory (DFT) is a common method used for these investigations. mdpi.comnih.gov Calculations using DFT with an appropriate basis set, such as B3LYP/6-31G(d,p), can be employed to optimize the geometries of reactants, transition states, and products involved in reactions of this compound. nih.gov For instance, the mechanism of nucleophilic ring-opening, a characteristic reaction of aziridines, can be computationally mapped. By calculating the potential energy surface, researchers can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism.
These computational studies can also quantify the energetics of a reaction, determining whether it is exothermic or endothermic. nih.gov The inclusion of solvent effects, often through models like the Conductor-like Screening Model (COSMO), can further refine these predictions to better match experimental conditions in solution. mit.edu For this compound, quantum chemical calculations could be used to understand its stability and the energetic barriers to isomerization or decomposition.
Computational Prediction of Reactivity and Selectivity
Computational methods are widely used to predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts and explaining experimental outcomes. nih.govnih.gov For this compound, these predictions would focus on the unique reactivity imparted by the strained aziridine (B145994) ring and the influence of the two carboxyl groups.
The Molecular Electron Density Theory (MEDT) is one approach used to study reaction mechanisms and selectivity. nih.gov Analysis of conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, can help characterize the molecule's reactivity profile. nih.gov The presence of electron-withdrawing substituents, like the carboxylic acid groups, can decrease the electron density on the aziridine ring atoms. nih.govtandfonline.com This modification influences the molecule's reactivity, for example, by increasing its selectivity for soft nucleophiles like thiolate anions over others. nih.govtandfonline.com
Furthermore, computational analysis of local reactivity indices, such as Parr functions, can predict the regioselectivity of reactions, for instance, at the C2 versus C3 position of the aziridine ring. nih.gov In cycloaddition reactions, computational modeling can predict both regioselectivity and stereoselectivity (e.g., exo vs. endo). nih.gov For this compound, these predictive tools could be applied to forecast the outcomes of its reactions with various nucleophiles and electrophiles, facilitating its use in chemical synthesis.
Molecular Modeling of Enzyme-Ligand Interactions
Molecular modeling techniques are essential for understanding how small molecules like this compound interact with biological targets such as enzymes. These methods provide detailed, three-dimensional insights into the binding process, which is crucial for drug discovery and development. mdpi.com
S-2,3-dicarboxyaziridine has been identified as a potent competitive inhibitor of the enzymes fumarase and aspartase. nih.govnih.govresearchgate.net It is proposed to function as a transition-state analogue, mimicking the carbanionic intermediate formed during the normal catalytic reactions of these enzymes. nih.govresearchgate.netresearchgate.net The strained conformation of the aziridine ring imparts significant π-character to the bonds between the two carbon atoms, resulting in a hybridization state intermediate between sp² and sp³. researchgate.net This geometry is structurally analogous to the carbanion transition state, allowing the molecule to bind tightly to the enzyme's active site. researchgate.net
| Enzyme | Source | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|
| Fumarase | Pig Heart | Competitive | 0.08 µM nih.govresearchgate.net |
| Aspartase | Escherichia coli | Competitive | 55 µM nih.gov |
Molecular docking and molecular dynamics (MD) simulations are key computational tools used to study these interactions. mdpi.com
Molecular Docking can predict the preferred binding orientation of this compound within the enzyme's active site, identifying key interactions such as hydrogen bonds and electrostatic interactions with amino acid residues.
Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-ligand complex over time. mdpi.com MD simulations can assess the stability of the docked pose, reveal conformational changes in the enzyme or ligand upon binding, and be used to calculate binding free energies, offering a more comprehensive understanding of the inhibition mechanism. mdpi.comnih.gov These techniques could be used to precisely map the interactions between this compound and the active sites of fumarase and aspartase, validating its role as a transition-state analogue.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comrutgers.edu While no specific QSAR studies on a series of this compound derivatives were found, the methodology is broadly applicable for optimizing its enzyme inhibitory activity.
A QSAR study would begin by synthesizing a series of derivatives of this compound, for example, by modifying the carboxyl groups to form various esters or amides. The inhibitory activity (e.g., IC₅₀) of each compound against a target enzyme would then be experimentally determined.
The next step involves generating molecular descriptors for each compound, which are numerical representations of its physicochemical properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.gov These techniques calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. mdpi.com
Statistical methods are then used to derive a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comjmaterenvironsci.com The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.gov
| Parameter | Symbol | Description | Typical Value for a Robust Model |
|---|---|---|---|
| Cross-validated Correlation Coefficient | q² (or r²cv) | Measures the internal predictive ability of the model. | > 0.5 nih.gov |
| Conventional Correlation Coefficient | r² | Measures the fit of the model to the training set data. | > 0.9 nih.gov |
| Predicted Correlation Coefficient | r²pred | Measures the predictive power of the model on an external test set. | > 0.5 nih.gov |
The final, validated 3D-QSAR model generates contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For this compound derivatives, these maps would guide the rational design of new, more potent inhibitors by indicating where to add or remove steric bulk, electrostatic charge, or hydrogen bonding groups.
Future Perspectives in 2,3 Dicarboxyaziridine Research
Emerging Synthetic Methodologies and Catalysis
The development of efficient and stereoselective synthetic routes to 2,3-dicarboxyaziridine and its derivatives is crucial for advancing its research. Current synthetic approaches often involve multi-step procedures. Future efforts are expected to focus on the development of novel catalytic systems that can enable more direct and asymmetric syntheses.
Prospective research areas include:
Catalytic Asymmetric Aziridination: The application of chiral catalysts, including transition metal complexes and organocatalysts, to the direct aziridination of alkene precursors bearing two carboxyl groups could provide a more streamlined entry to enantiomerically pure 2,3-dicarboxyaziridines. The development of catalysts that can effectively control both diastereoselectivity and enantioselectivity will be a key challenge.
Novel Precursor Strategies: The exploration of alternative starting materials, such as 2H-azirine-2,3-dicarboxylates, could open new avenues for the synthesis of this compound derivatives. Research into the controlled functionalization of these precursors will be essential.
Enzymatic and Bio-inspired Catalysis: The use of enzymes or biomimetic catalysts could offer a green and highly selective approach to the synthesis of this compound. Directed evolution of existing enzymes or the design of new biocatalysts could be explored to achieve the desired transformation.
These emerging methodologies will be instrumental in creating a diverse library of this compound analogs with varied substitution patterns, which will be essential for probing their structure-activity relationships in biological systems.
Exploration of Novel Reactivity Patterns
The high ring strain of the aziridine (B145994) core in this compound suggests a rich and largely unexplored reactivity. Future research will likely focus on understanding and exploiting the unique chemical transformations of this molecule.
Key areas for investigation include:
Regioselective Ring-Opening Reactions: A systematic study of the ring-opening reactions of this compound with a variety of nucleophiles will be critical. Understanding the factors that govern the regioselectivity of the attack at the C2 and C3 positions will enable the use of this compound as a versatile building block for the synthesis of complex amino acids and other nitrogen-containing molecules. The influence of the stereochemistry of the carboxyl groups on the outcome of these reactions will be a particularly interesting aspect to investigate.
[3+2] Cycloaddition Reactions: Aziridines can act as three-carbon components in cycloaddition reactions. The potential of this compound to participate in [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity.
Reactivity of the Carboxyl Groups: The presence of two carboxylic acid functionalities offers opportunities for a wide range of chemical modifications. The selective derivatization of one or both of these groups could be used to attach fluorescent probes, affinity tags, or other functionalities to create tailored molecules for specific applications.
A deeper understanding of the reactivity of this compound will not only expand the toolbox of synthetic organic chemistry but also pave the way for its application in the development of new chemical probes and therapeutic agents.
Advanced Applications in Chemical Biology
The established activity of S-2,3-dicarboxyaziridine as a potent enzyme inhibitor provides a strong foundation for its further development in chemical biology. nih.govnih.gov Future research will aim to expand its utility beyond its current applications and explore new roles in understanding and manipulating biological systems.
Potential advanced applications include:
Development of Targeted Covalent Inhibitors: While currently known as a competitive inhibitor, the inherent reactivity of the aziridine ring could be harnessed to design targeted covalent inhibitors. researchgate.net By strategically placing reactive functionalities on the this compound scaffold, it may be possible to achieve irreversible inhibition of target enzymes through the formation of a covalent bond with a specific amino acid residue in the active site.
Probes for Bioorthogonal Chemistry: The unique structure of this compound could be exploited for the development of new bioorthogonal handles. If its reactivity can be finely tuned to be orthogonal to the functional groups present in biological systems, it could be used for the specific labeling and tracking of biomolecules in living cells.
Enzyme-Activated Probes: The enzymatic processing of this compound by specific enzymes could be used as a trigger to release a reporter molecule, such as a fluorophore or a drug. This would enable the development of enzyme-activated probes for diagnostic and therapeutic applications.
The following table summarizes the known inhibitory activity of S-2,3-dicarboxyaziridine against key enzymes.
| Enzyme | Organism | Inhibition Type | Ki (μM) | Notes |
| Fumarase | Pig Heart | Competitive | 0.08 | Functions as a transition state analogue mimicking the carbanion intermediate. nih.govresearchgate.net |
| Aspartase | Escherichia coli | Competitive | 55 | The inhibition constant is less than one-tenth of the Km value for the substrate, L-aspartate. nih.gov |
Development of Mechanistic Probes for Biological Systems
The ability of S-2,3-dicarboxyaziridine to act as a transition state analogue makes it a valuable tool for studying enzyme mechanisms. nih.govresearchgate.net Future research can leverage this property to gain deeper insights into the catalytic strategies of various enzymes.
Future directions in this area include:
Probing the Transition States of Other Enzymes: The structural similarity of this compound to the substrates of other carboxylate-binding enzymes suggests that it could be a useful mechanistic probe for a broader range of biological targets. Screening against a panel of enzymes could reveal new inhibitory activities and provide insights into their catalytic mechanisms.
Structural Studies of Enzyme-Inhibitor Complexes: Obtaining high-resolution crystal structures of S-2,3-dicarboxyaziridine in complex with its target enzymes, such as fumarase and aspartase, will be crucial for understanding the molecular basis of its inhibitory activity. These structures would provide a detailed picture of the interactions between the inhibitor and the active site residues, confirming its role as a transition state analogue.
Isotopically Labeled Probes: The synthesis of isotopically labeled versions of this compound could enable advanced mechanistic studies using techniques such as NMR spectroscopy and mass spectrometry. These probes could be used to track the fate of the inhibitor in the active site and to probe the dynamics of the enzyme-inhibitor complex.
By serving as a molecular mimic of a fleeting transition state, this compound offers a unique window into the heart of enzyme catalysis, and its continued development as a mechanistic probe promises to uncover new details of biological function.
Q & A
Q. How can researchers integrate computational and experimental data to propose reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
